A Comprehensive Technical Guide to the Physical Properties of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine
A Comprehensive Technical Guide to the Physical Properties of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Fluorinated Heterocycle
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The pyrrolidine ring, a ubiquitous motif in numerous natural products and pharmaceuticals, offers a versatile three-dimensional framework for drug design.[1] When functionalized with fluorine, as in the case of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine , the resulting molecule gains unique stereoelectronic attributes that can profoundly influence its biological activity and metabolic stability. This technical guide provides an in-depth exploration of the core physical properties of this promising building block, offering both established data and field-proven methodologies for its characterization.
Molecular Identity and Structural Elucidation
A thorough understanding of a compound's physical properties begins with its unambiguous identification. (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is a chiral, fluorinated, and Boc-protected derivative of 4-hydroxypyrrolidine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic chemistry, facilitating the controlled manipulation of the pyrrolidine nitrogen.[2]
Core Molecular Data
A summary of the fundamental molecular identifiers for (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is presented below.
| Property | Value | Source |
| Chemical Name | tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | [3] |
| CAS Number | 1174020-49-5 | [3] |
| Molecular Formula | C₉H₁₆FNO₃ | [3] |
| Molecular Weight | 205.23 g/mol | [1] |
| Chemical Structure |
Spectroscopic Characterization: A Window into Molecular Architecture
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound. For a fluorinated molecule such as this, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is of paramount importance.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms in the molecule. The spectrum of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is expected to show distinct signals for the protons on the pyrrolidine ring, with coupling to the adjacent fluorine atom influencing the multiplicity of the signals for the protons at the C3 and C4 positions. The large singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group will also be a characteristic feature.
-
¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbon atoms. The spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the four carbons of the pyrrolidine ring, the four carbons of the Boc group, and the carbonyl carbon. The carbon atom bonded to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique for the direct observation of the fluorine nucleus.[4] For this compound, a single resonance is expected, and its chemical shift and coupling to adjacent protons will be diagnostic. ¹⁹F NMR is particularly useful for assessing the purity of fluorinated compounds.[4]
1.2.2. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The expected molecular ion peak [M+H]⁺ for (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine would be approximately m/z 206.12. Analysis of the fragmentation pattern can provide further structural confirmation.
Macroscopic Physical Properties: From Benchtop to Biological Systems
The macroscopic physical properties of a compound, such as its melting point, boiling point, and solubility, are critical parameters that influence its handling, formulation, and ultimately, its behavior in biological systems.
Melting Point: A Gauge of Purity and Stability
Boiling Point: An Indicator of Volatility
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to its relatively high molecular weight and the presence of hydrogen bonding capability, (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is expected to have a high boiling point and is likely to be a solid at room temperature. A predicted boiling point for the related (R)-1-Boc-3-hydroxypyrrolidine is 273.3±33.0 °C.[2]
Solubility Profile: A Key Determinant of Bioavailability
Solubility, the ability of a substance to dissolve in a solvent, is a critical factor in drug development, influencing absorption and bioavailability.[6] The solubility of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is expected to be influenced by the presence of both polar (hydroxyl group) and nonpolar (Boc group) functionalities. It is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its aqueous solubility is likely to be limited but may be pH-dependent. The related compound, (R)-1-Boc-3-hydroxypyrrolidine, is reported to be soluble in methanol.[2]
Experimental Methodologies for Physical Property Determination
The following section outlines detailed, field-proven protocols for the experimental determination of the key physical properties discussed above. The causality behind the experimental choices is highlighted to provide a deeper understanding of the methodologies.
Determination of Melting Point
The melting point is determined using a calibrated melting point apparatus. The choice of a capillary-based method is due to its requirement for a small sample size and its ability to provide an accurate melting range.
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation: A small sample of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is finely ground to a powder to ensure uniform heat distribution.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Insertion: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate (e.g., 10 °C/min initially, then 1-2 °C/min near the expected melting point).
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[7] This method is chosen for its reliability in establishing thermodynamic equilibrium.
Caption: Workflow for Aqueous Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: An excess amount of solid (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is added to a known volume of an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Analysis: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Determination: The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
NMR Sample Preparation and Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals.
Caption: Workflow for NMR Analysis.
Step-by-Step Protocol:
-
Solvent Selection: A suitable deuterated solvent in which the compound is soluble is chosen (e.g., Chloroform-d, DMSO-d₆).[9]
-
Sample Dissolution: Approximately 5-10 mg of (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer to NMR Tube: The solution is transferred to a standard 5 mm NMR tube.
-
Instrumental Analysis: The NMR tube is placed in the spectrometer, and after locking and shimming, the ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
-
Data Interpretation: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to confirm the structure and assess the purity of the compound.
Safety and Handling
While specific toxicity data for (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is not available, it is prudent to handle it with the care afforded to all novel chemical entities. The related compound, (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, is classified with hazard statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H411 (Toxic to aquatic life with long-lasting effects).[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine is a valuable building block in medicinal chemistry, offering a unique combination of a chiral pyrrolidine scaffold and a strategically placed fluorine atom. This guide has provided a comprehensive overview of its key physical properties and detailed experimental protocols for their determination. A thorough characterization of these properties is fundamental for its effective utilization in the synthesis of novel therapeutic agents and for advancing our understanding of the role of fluorinated heterocycles in drug discovery.
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